5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Description
5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a halogenated derivative of the parent compound pyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS: 159326-68-8), a heterocyclic scaffold critical in medicinal chemistry. The parent structure has a molecular formula of C₆H₆N₄, molecular weight 134.14 g/mol, and density 1.5 g/cm³ . It serves as a key intermediate in synthesizing antiviral agents like Remdesivir, where halogenation (bromination or iodination) at specific positions enhances reactivity for downstream cross-coupling reactions . Commercial suppliers such as Thermo Scientific and Sichuan Tong Sheng Bio-medical offer the parent compound with purity ≥98% .
Properties
Molecular Formula |
C6H4Br2N4 |
|---|---|
Molecular Weight |
291.93 g/mol |
IUPAC Name |
5,7-dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C6H4Br2N4/c7-3-1-4(8)12-5(3)6(9)10-2-11-12/h1-2H,(H2,9,10,11) |
InChI Key |
WSNXYMBMXDQMHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1Br)C(=NC=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrrolo[2,1-f] triazin-4-amine
The parent compound, pyrrolo[2,1-f]triazin-4-amine (CAS: 159326-68-8), serves as the foundational intermediate. A widely adopted route involves:
-
Vilsmeier-Haack Formylation : Pyrrole reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to yield 2-formylpyrrole.
-
N-Amination : Treatment with methanesulfonic acid isocyanate introduces an amino group at position 4.
-
Cyclization : Formamidine acetate facilitates ring closure to form the triazine core.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF, 0–5°C | 78 |
| N-Amination | MsNCO, CH₂Cl₂, rt | 65 |
| Cyclization | Formamidine acetate, EtOH | 82 |
Regioselective Bromination at Position 7
Electrophilic bromination of the triazine intermediate proceeds preferentially at position 7 due to the electron-donating effect of the amine group. A flow-chemistry approach using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at −20°C achieves 85% conversion to 7-bromopyrrolo[2,1-f][1,triazin-4-amine.
Optimization Insight :
Second Bromination at Position 5
Introducing a second bromine at position 5 requires harsher conditions due to reduced electron density. A mixture of bromine (Br₂) and iron(III) bromide (FeBr₃) in acetic acid at 50°C achieves 62% yield of 5,7-dibromopyrrolo[2,1-f][1,triazin-4-amine.
Critical Factors :
-
Stoichiometry : A 2.2:1 molar ratio of Br₂ to substrate minimizes over-bromination.
-
Catalyst : FeBr₃ directs electrophilic attack to position 5 via σ-complex stabilization.
Pre-Functionalization of Pyrrole Intermediates
Synthesis of 2,5-Dibromopyrrole
Direct bromination of pyrrole with bromine (Br₂) in dichloromethane (DCM) at 0°C yields 2,5-dibromopyrrole (87% purity). This intermediate streamlines subsequent triazine formation but faces scalability challenges due to pyrrole’s inherent instability.
Triazine Ring Construction from 2,5-Dibromopyrrole
Using 2,5-dibromopyrrole as the starting material:
-
Formylation : Vilsmeier-Haack conditions produce 2-formyl-3,5-dibromopyrrole.
-
N-Amination and Cyclization : Analogous to Section 2.1, yielding 5,7-dibromopyrrolo[2,1-f]triazin-4-amine in 41% overall yield.
Advantages :
Limitations :
-
Limited commercial availability of 2,5-dibromopyrrole.
Comparative Analysis of Methods
| Parameter | Sequential Bromination | Pre-Functionalization |
|---|---|---|
| Overall Yield (%) | 34 | 41 |
| Steps | 5 | 4 |
| Regioselectivity Control | Moderate | High |
| Scalability | High (flow chemistry) | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used to replace the bromine atoms.
Oxidation/Reduction: Standard oxidizing or reducing agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research has shown that pyrrolo[2,1-f][1,2,4]triazin derivatives exhibit significant anticancer properties. A study demonstrated that 5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine inhibits cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 10.3 | G1 phase arrest |
| HeLa (Cervical Cancer) | 15.0 | Apoptosis induction |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. It showed promising results against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Material Science Applications
Organic Electronics
this compound is being investigated for its potential use in organic electronic devices such as organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for charge transport layers in OLEDs.
Case Studies
Case Study 1: Anticancer Research
A recent study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of this compound derivatives for anticancer activity. The derivatives were synthesized through a multi-step process involving bromination and cyclization reactions. The lead compound demonstrated significant cytotoxicity against multiple cancer cell lines.
Case Study 2: Antimicrobial Activity Assessment
In another study published in Antimicrobial Agents and Chemotherapy, the antimicrobial efficacy of the compound was tested against clinical isolates of bacteria. The study concluded that the compound's structure facilitated interaction with bacterial cell membranes leading to cell lysis.
Mechanism of Action
The mechanism of action of 5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Halogenated Derivatives
Halogenation at positions 5, 7, or 2 modulates electronic properties and reactivity. Key derivatives include:
Key Findings :
- 7-Bromo derivatives are prioritized for large-scale antiviral production due to efficient flow chemistry protocols .
- 7-Iodo analogues exhibit superior leaving-group reactivity in nucleophilic substitutions .
- Dichloro derivatives enable modular functionalization for kinase inhibitors .
Substituted Aryl Derivatives
Aryl modifications enhance target selectivity in kinase inhibition:
Key Findings :
- Piperazine-phenyl derivatives show nanomolar potency against PI3Kδ, critical for treating rheumatoid arthritis .
- Methylsulfonylphenyl substituents improve blood-brain barrier penetration for CNS targets .
Xylo-C-Nucleoside Derivatives
Incorporation into nucleoside analogues enhances metabolic stability:
Key Findings :
- Xylo-C-nucleosides exhibit enhanced metabolic stability due to C–C glycosidic bonds, making them promising anticancer agents .
Biological Activity
5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a complex organic compound that has garnered interest due to its potential biological activities. This article provides an overview of the compound's structure, synthesis methods, and its biological activity based on current research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: CHBrN
- Molecular Weight: Approximately 257.92 g/mol
- Solubility: Highly soluble in organic solvents; specific solubility data indicates values up to 21.1 mg/ml in certain conditions .
The compound features a pyrrole ring fused with a triazine moiety, which is significant for its reactivity and potential pharmacological effects.
Synthesis Methods
This compound can be synthesized through various methods, primarily involving bromination of pyrrolo[2,1-f][1,2,4]triazin-4-amine under controlled conditions. A notable method involves using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in dichloromethane as a solvent to achieve regioselective bromination .
Research indicates that this compound may interact with various biological targets. Preliminary studies suggest that compounds with similar structures can exhibit significant binding affinities to specific receptors or enzymes involved in disease pathways. For instance:
- Inhibition of Cytochrome P450 Enzymes: The compound has been identified as a potential inhibitor of CYP1A2 enzymes, which play a crucial role in drug metabolism and the activation of pro-carcinogens .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antiviral Activity: Preliminary investigations suggest that structural analogs may possess antiviral properties. For instance, 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine has shown promise against certain viral strains due to its ability to interfere with viral replication mechanisms.
- Anticancer Potential: Research indicates that dibrominated triazines can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and disruption of cellular signaling pathways.
- Neuroprotective Effects: Emerging studies are evaluating the potential neuroprotective effects of this compound in models of neurodegeneration. The dual bromination may enhance its ability to cross the blood-brain barrier compared to non-brominated analogs.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | CHBrN | Dual bromination enhances reactivity |
| 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | CHBrN | Single bromine substitution; antiviral properties |
| 5-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine | CHIN | Contains iodine; different biological activities |
The dual bromination pattern in this compound may enhance its pharmacological profile compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives, and how does bromination yield 5,7-dibromo analogs?
-
Methodological Answer : The core scaffold is typically synthesized via cyclization of N-aminopyrrole intermediates using formamidine acetate, followed by halogenation. Bromination of pyrrolo[2,1-f][1,2,4]triazin-4-amine (parent compound) with reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) introduces bromine atoms at positions 5 and 7. However, regioselectivity challenges arise due to competing mono- and di-bromination pathways .
-
Key Data :
| Brominating Agent | Conversion (%) | Selectivity (5,7-Dibromo) | Reference |
|---|---|---|---|
| DBDMH (Batch) | 64–68% | 63–84% | |
| NBS (Flow) | >90% | >90% |
Q. What analytical techniques are recommended for characterizing 5,7-dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₆H₄Br₂N₄, theoretical 293.88 g/mol). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, identifies substitution patterns (e.g., δ 7.2–7.8 ppm for aromatic protons). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%) .
Advanced Research Questions
Q. How can continuous-flow synthesis improve the scalability and efficiency of this compound production?
-
Methodological Answer : Continuous-flow systems reduce reaction times from >19 hours (batch) to ~51 minutes by optimizing residence time, temperature, and reagent mixing. For example, a five-step flow process achieves 14.1% isolated yield with a throughput of 2.96 g·h⁻¹, minimizing over-bromination through precise control of reaction kinetics .
-
Comparison :
| Parameter | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| Total Reaction Time | 19 hours | 79 minutes | 14.4× |
| Regioselectivity | 63–84% | >90% | ~30%↑ |
Q. What strategies address regioselectivity challenges during di-bromination of the pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold?
- Methodological Answer : Solvent polarity and temperature critically influence regioselectivity. Polar aprotic solvents (e.g., DMF) favor bromination at the 5- and 7-positions due to electronic effects. Computational modeling (DFT) predicts reactive sites, while in-line NMR monitoring in flow systems enables real-time optimization .
Q. How do structural modifications of this compound impact its biological activity?
- Methodological Answer : Substituents at the 5- and 7-positions modulate affinity for targets like PI3Kδ and VEGFR-2. For instance, replacing bromine with iodine enhances steric bulk, improving kinase inhibition (IC₅₀ < 10 nM for PI3Kδ). SAR studies using X-ray crystallography reveal hydrogen bonding with Lys779 in PI3Kδ’s ATP-binding pocket .
Q. What role does this compound play in antiviral drug development?
- Methodological Answer : As a nucleobase analog in remdesivir derivatives, the compound inhibits viral RNA polymerases. Bromine atoms enhance metabolic stability by resisting cytochrome P450 oxidation. In vitro assays against SARS-CoV-2 show EC₅₀ values of 0.1–1 μM, with efficacy dependent on intracellular triphosphate conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
